molecular formula C38H64O2 B1674478 Lanosteryl caprylate CAS No. 124770-75-8

Lanosteryl caprylate

Cat. No.: B1674478
CAS No.: 124770-75-8
M. Wt: 552.9 g/mol
InChI Key: JMQFHDCHYOCPQA-VRRDTQDMSA-N
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Description

Lanosteryl caprylate is a sterol ester derived from the triterpene lanosterol, where the hydroxyl group at the 3β-position is esterified with caprylic acid (octanoic acid). This compound belongs to a class of lanosteryl esters, which are studied for their physicochemical properties, biological activities, and applications in pharmaceuticals and cosmetics. Lanosteryl esters, including caprylate, acetate, and oleate, are synthesized via esterification or enzymatic pathways and exhibit structural and functional variations based on the fatty acid moiety .

Properties

CAS No.

124770-75-8

Molecular Formula

C38H64O2

Molecular Weight

552.9 g/mol

IUPAC Name

[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate

InChI

InChI=1S/C38H64O2/c1-10-11-12-13-14-18-34(39)40-33-23-24-36(7)30-22-26-37(8)29(28(4)17-15-16-27(2)3)21-25-38(37,9)31(30)19-20-32(36)35(33,5)6/h16,28-29,32-33H,10-15,17-26H2,1-9H3/t28-,29-,32+,33+,36-,37-,38+/m1/s1

InChI Key

JMQFHDCHYOCPQA-VRRDTQDMSA-N

SMILES

CCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C

Canonical SMILES

CCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C

Appearance

Solid powder

Other CAS No.

124770-75-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lanosteryl caprylate; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Lanosteryl Esters

Key Findings :

  • Lanosteryl caprylate synthesis typically involves caprylic acid derivatives under controlled conditions to avoid hydrolysis, whereas lanosteryl acetate is more straightforward to synthesize due to the reactivity of acetic anhydride .
  • Lanosteryl oleate is often produced via enzymatic routes, reflecting biological relevance in sterol storage and metabolism .
Physicochemical Properties

The fatty acid chain significantly impacts solubility, stability, and lipophilicity:

Property This compound Lanosteryl Acetate Lanosteryl Oleate
Solubility Insoluble in water; soluble in THF, acetone Moderate in polar solvents Highly lipophilic; insoluble in water
Thermal Stability Decomposes above 75°C Stable up to 100°C Decomposes above 150°C
Lipophilicity (LogP) ~8.5 (estimated) ~6.2 ~12.0

Key Findings :

  • This compound exhibits intermediate lipophilicity compared to acetate (shorter chain) and oleate (longer, unsaturated chain), influencing its applications in drug delivery systems .
  • The hygroscopic nature of caprylate salts (e.g., ammonium caprylate) contrasts with the hydrophobic behavior of this compound .

Key Findings :

  • Lanosteryl oleate shows superior antioxidant activity due to its structural similarity to bioactive triterpenes in Ganoderma lucidum .
  • This compound’s shorter chain may enhance bioavailability compared to oleate but requires further pharmacological validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanosteryl caprylate
Reactant of Route 2
Reactant of Route 2
Lanosteryl caprylate

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